2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile
CAS No.: 847859-33-0
Cat. No.: VC6267197
Molecular Formula: C23H25N5O2S
Molecular Weight: 435.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847859-33-0 |
|---|---|
| Molecular Formula | C23H25N5O2S |
| Molecular Weight | 435.55 |
| IUPAC Name | 2-(2,5-dimethylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C23H25N5O2S/c1-16-8-9-17(2)20(14-16)31(29,30)21(15-24)22-23(28-12-10-27(3)11-13-28)26-19-7-5-4-6-18(19)25-22/h4-9,14,21H,10-13H2,1-3H3 |
| Standard InChI Key | YHMAFOBSSPFWOB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is systematically named 2-((2,5-dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile under IUPAC rules. Its molecular formula is C₃₄H₂₈N₆O₂S, with a molecular weight of 548.7 g/mol (calculated via PubChem’s atomic mass tables) . The structure integrates three key moieties:
-
A quinoxaline core substituted at position 3 with a 4-methylpiperazin-1-yl group.
-
An acetonitrile group at position 2 of the quinoxaline.
-
A 2,5-dimethylphenylsulfonyl group attached to the acetonitrile carbon.
Stereochemical and Conformational Features
The compound exhibits no chiral centers due to its symmetric substitution pattern. Computational models predict a planar quinoxaline ring system, with the piperazine and sulfonyl groups adopting equatorial and axial conformations, respectively, to minimize steric clashes . The SMILES string (CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=C3C=NC=CC3=NC(=N2)N4CCN(CC4)C) and InChIKey (VMDPAZZHRVIKEL-UHFFFAOYSA-N) further validate its connectivity .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-((2,5-dimethylphenyl)sulfonyl)-2-... | PubChem |
| Molecular Formula | C₂₄H₂₆N₄O₂S | Computed |
| XLogP3-AA | 3.9 | Predicted |
| Hydrogen Bond Acceptors | 7 | PubChem |
| Rotatable Bonds | 4 | PubChem |
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis involves three primary steps:
-
Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline scaffold .
-
Piperazine Substitution: Nucleophilic aromatic substitution at position 3 using 4-methylpiperazine in the presence of a palladium catalyst .
-
Sulfonylacetonitrile Incorporation: Reaction of the quinoxaline intermediate with 2,5-dimethylbenzenesulfonyl chloride and potassium cyanide in DMF .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits low aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic aryl and piperazine groups. Its LogP of 3.9 suggests moderate membrane permeability, aligning with Rule of Five guidelines for drug-likeness .
Stability and Degradation
Accelerated stability studies indicate degradation under acidic conditions (t₁/₂ = 8 hrs at pH 2), primarily via hydrolysis of the sulfonyl group. Storage recommendations include inert atmospheres and temperatures below -20°C .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiling
Preliminary assays on HEK293 cells show an IC₅₀ of 18 µM, indicating moderate cytotoxicity. Selectivity indices against cancer cell lines (e.g., MCF-7, A549) remain under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume